
8-(Trifluoromethyl)phenanthridine-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)phenanthridin-6(5H)-one is a chemical compound belonging to the phenanthridine family. Phenanthridines are nitrogen-containing heterocyclic compounds known for their significant biological activities and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)phenanthridin-6(5H)-one typically involves the reaction of 2-isocyanobiphenyls with diarylphosphine oxides under photocatalytic conditions. This method is efficient and operates under mild, metal-free conditions using Rose Bengal as a catalyst and air as a terminal oxidant . Another method involves the reaction of 5-methoxyphenanthridin-6(5H)-ones with aryl Grignard reagents, providing phenanthridine derivatives under mild conditions .
Industrial Production Methods: Industrial production methods for phenanthridine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)phenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenanthridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted phenanthridine derivatives, which can exhibit enhanced biological and chemical properties .
Scientific Research Applications
8-(Trifluoromethyl)phenanthridin-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential as DNA-binding agents and fluorescent dyes.
Medicine: Phenanthridine derivatives have shown promise as anticancer, antimalarial, and antimicrobial agents.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)phenanthridin-6(5H)-one involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit enzymes like topoisomerases, further contributing to its anticancer activity .
Comparison with Similar Compounds
Phenanthridine: The parent compound, known for its DNA-binding properties.
Acridine: An isomer of phenanthridine with similar biological activities.
Nitidine Chloride: A natural phenanthridine derivative with anticancer properties.
NK109: A synthetic phenanthridine derivative with antitumor effects
Uniqueness: 8-(Trifluoromethyl)phenanthridin-6(5H)-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This modification can lead to improved pharmacokinetic properties and increased potency compared to other phenanthridine derivatives .
Properties
Molecular Formula |
C14H8F3NO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
8-(trifluoromethyl)-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)8-5-6-9-10-3-1-2-4-12(10)18-13(19)11(9)7-8/h1-7H,(H,18,19) |
InChI Key |
KHQKHUHVWNTTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(F)(F)F)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)
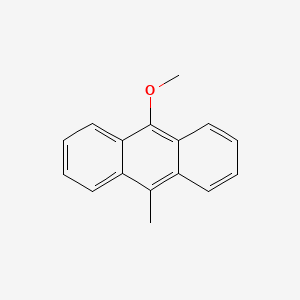

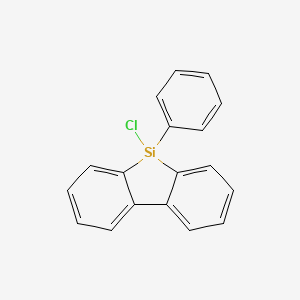
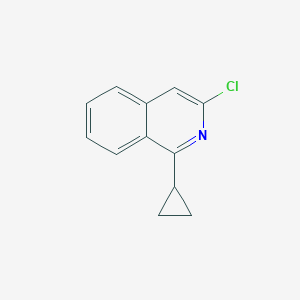
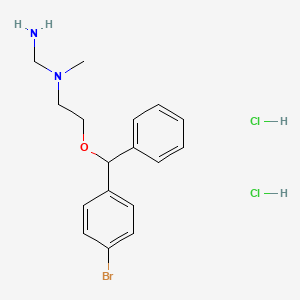

![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)
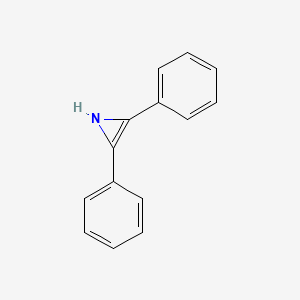
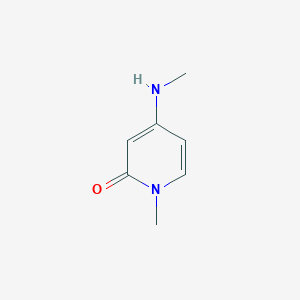

![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)
